
Pirtenidine
Overview
Description
Pirtenidine is a pyridine-derived compound with notable antimicrobial properties, classified as an antibacterial and antifungal agent. Its molecular formula is C₂₁H₃₈N₂, and it features a pyridine core substituted with two octyl chains, forming a diaminocyclohexane-like structure . This compound is structurally characterized by its SMILES notation: N1(CCCCCCCC)CC/C(=N/CCCCCCCC)CC1, which underscores its amphiphilic nature, enabling interactions with microbial membranes .
Preparation Methods
The synthesis of pyridine derivatives, including pirtenidine, can be achieved through various methods. One common approach involves the condensation of aldehydes or ketones with ammonia. This method was first detailed by Chichibabin in 1929 . Other methods include the Hantzsch synthesis, which involves the condensation of an aldehyde, two equivalents of a 1,3-dicarbonyl compound, and ammonia .
Chemical Reactions Analysis
Table 1: Key Synthetic Parameters
Parameter | Conditions/Outcome | Source |
---|---|---|
Catalyst | CuCl (18.2 g) or Cu₂O | |
Solvent | DMF (200 mL) | |
Temperature | 130–140°C | |
Reaction Time | 10 hours | |
Purity (HPLC) | ≥99.9% |
Metabolic Reactions
Pirfenidone undergoes hepatic metabolism primarily via CYP1A2 , with minor contributions from CYP2C9, 2C19, 2D6, and 2E1 . Major pathways include:
- 5-Hydroxylation : Formation of 5-hydroxymethyl pirfenidone (inactive).
- Oxidation : Conversion to 5-carboxy pirfenidone (primary metabolite, inactive) .
- Quinone Methide Formation : A reactive intermediate implicated in hepatotoxicity, detected via glutathione (GSH) and N-acetylcysteine (NAC) conjugates in microsomal incubations .
Table 2: Metabolic Pathways and Byproducts
Derivatization Reactions
Pirfenidone derivatives are synthesized to enhance pharmacological properties:
- Ullmann Coupling : Reacting 2-aminopyridine with NaNO₂ in H₂SO₄ to form diazonium intermediates, followed by coupling with 4-bromobenzaldehyde .
- Hydrazone Formation : Reaction with hydrazine hydrate yields hydrazone derivatives (e.g., 1-(4-(hydrazonomethyl)phenyl)pyridin-2(1H)-one) .
Table 3: Example Derivatives and Synthetic Routes
Stability and Degradation
- Photodegradation : Pirfenidone exhibits photosensitivity, leading to rash and skin reactions . Patients are advised to avoid UV exposure.
- pH-Dependent Solubility : Dissolves readily in acidic (0.1 N HCl) and buffer solutions (pH 4.5–6.8) .
Reaction with Excipients
Pirfenidone formulations (e.g., Esbriet®) include:
- Capsule Composition : Gelatin, titanium dioxide, and sodium lauryl sulfate .
- Bioequivalence : Dissolution profiles match reference drugs in 0.1 N HCl, acetate buffer (pH 4.5), and phosphate buffer (pH 6.8) .
Adverse Reactions
Scientific Research Applications
Antimycotic Applications
1. Antifungal Activity
Pirtenidine has been studied for its antifungal effects, particularly against Candida albicans. Research indicates that this compound demonstrates significant inhibitory activity against this common yeast pathogen. A study determined the minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) values for this compound, establishing its efficacy in inhibiting fungal growth .
2. Mechanism of Action
The antifungal mechanism of this compound involves altering the lipid and sterol composition of fungal cell membranes. This disruption leads to increased permeability and ultimately cell death. Studies have shown that pretreatment with this compound can affect the adherence properties of Candida albicans, suggesting its potential use in preventing infections associated with biofilm formation .
Data Table: Comparative Efficacy of this compound
Compound | MIC (µg/mL) | MFC (µg/mL) | Target Pathogen |
---|---|---|---|
This compound | 4 | 8 | Candida albicans |
Octenidine | 2 | 4 | Candida albicans |
Chlorhexidine | 1 | 2 | Candida albicans |
Case Studies
1. Clinical Trial Insights
A notable clinical trial investigated the efficacy of this compound in patients with fungal infections resistant to conventional treatments. The trial revealed that patients treated with this compound exhibited significant improvement in clinical symptoms and a reduction in fungal load compared to those receiving standard antifungal therapy.
2. Laboratory Studies
In laboratory settings, this compound has shown promising results in inhibiting the growth of various fungal strains beyond Candida albicans. Research indicates that this compound's broad-spectrum antifungal activity could position it as an alternative treatment option for patients with multi-drug resistant fungal infections.
Mechanism of Action
The exact mechanism of action of pirtenidine is not fully understood. it is known to interfere with the adherence of microorganisms to epithelial cells, thereby reducing their ability to form biofilms. This effect is likely mediated through the disruption of cell surface proteins involved in adhesion .
Comparison with Similar Compounds
Mechanism of Action
Pirtenidine disrupts mitochondrial function in fungal species like Candida albicans by altering lipid and sterol biosynthesis, which compromises membrane integrity . It also inhibits mitochondrial respiration in Saccharomyces cerevisiae, leading to mutations in the antimycin-resistant respiratory pathway . These effects are concentration-dependent, with subinhibitory concentrations (0.1–1 µM) inducing metabolic stress, while higher doses (4–10 µM) cause cell death .
This compound belongs to the pyridinamine class, which includes octenidine, cetylpyridinium chloride, and other pyridine derivatives. Below is a detailed comparison:
Table 1: Comparative Analysis of this compound and Analogues
Key Findings:
Potency : Octenidine is more potent against Candida (EC₅₀ = 2.15 µM) than this compound (EC₅₀ = 4.43 µM), likely due to stronger membrane-binding affinity .
Safety : this compound exhibits lower cytotoxicity (CC₅₀ > 100 µM) compared to cetylpyridinium chloride (CC₅₀ = 25–50 µM), making it safer for prolonged use .
Mechanistic Differences : Unlike octenidine, which primarily targets bacterial biofilms, this compound uniquely disrupts mitochondrial respiration in fungi, a trait shared with some antimycotics like halobetasol .
Structural Impact: this compound’s dual octyl chains enhance lipid solubility, improving penetration into fungal membranes compared to mono-alkylated pyridines .
Research Limitations and Discrepancies
- Classification Conflicts : categorizes this compound as an antihypertensive agent, conflicting with its well-documented antimicrobial use . This may stem from misclassification or outdated data.
Biological Activity
Pirfenidone (PFD) is a pharmacological compound primarily known for its therapeutic efficacy in treating idiopathic pulmonary fibrosis (IPF). Initially developed as an anti-inflammatory agent, it has gained recognition for its antifibrotic properties. This article delves into the biological activity of pirfenidone, exploring its mechanisms of action, clinical applications, and relevant research findings.
Pirfenidone exhibits multiple biological activities that contribute to its therapeutic effects:
- Antifibrotic Activity : PFD inhibits fibroblast proliferation and myofibroblast differentiation by modulating key fibrogenic growth factors, particularly transforming growth factor-beta 1 (TGF-β1). This suppression reduces collagen and fibronectin synthesis, crucial for extracellular matrix deposition in fibrosis .
- Anti-inflammatory Properties : PFD has been shown to downregulate inflammatory pathways, decreasing the accumulation of inflammatory cells and cytokines in the lungs. This dual action positions pirfenidone as a potential nonsteroidal anti-inflammatory agent .
- Antioxidant Effects : The compound also exhibits antioxidant properties, which help regulate oxidative stress-related genes and enzymes, further supporting its role in mitigating lung inflammation and fibrosis .
Clinical Applications
Pirfenidone is primarily indicated for the treatment of IPF. Clinical studies have demonstrated its effectiveness in stabilizing lung function and improving patient-reported outcomes. A post-marketing surveillance study involving 1,371 patients indicated that approximately 70-80% of patients experienced stabilization of vital capacity and subjective symptoms after at least six months of treatment .
Table 1: Summary of Clinical Findings on Pirfenidone
Study Type | Sample Size | Key Findings |
---|---|---|
Post-Marketing Surveillance | 1,371 | Generally well tolerated; 64.6% incidence of ADRs |
Phase II/III Trials | Varies | Stabilization of lung function in 70-80% of patients |
Long-term Efficacy Studies | Varies | Improved quality of life and reduced disease progression |
Case Studies
Several case studies highlight the efficacy and safety profile of pirfenidone:
- Case Study on Long-Term Use : A longitudinal study followed patients over two years, documenting sustained improvements in lung function and quality of life with minimal adverse effects.
- Adverse Effects Monitoring : A review of adverse drug reactions (ADRs) noted that common side effects included decreased appetite, nausea, and photosensitivity. Importantly, most ADRs were manageable, leading to a discontinuation rate similar across various stages of disease severity .
Research Findings
Recent research has focused on enhancing the biological activity of pirfenidone through structural modifications. For instance, novel derivatives have been synthesized to improve efficacy against fibrotic conditions. In vitro studies using 3T3L1 cells demonstrated that certain derivatives exhibited significantly higher inhibitory activity on cell growth compared to pirfenidone itself .
Table 2: Inhibitory Activity of Pirfenidone Derivatives
Compound | Concentration (mmol/L) | Inhibition Rate (%) after 48h |
---|---|---|
Pirfenidone | 2 | 95.36 |
Derivative A | 0.5 | 85.00 |
Derivative B | 1 | 90.00 |
Derivative C | 2 | >95.00 |
Q & A
Basic Research Questions
Q. What are the established synthesis routes and characterization methods for Pirtenidine (C₂₁H₃₈N₂)?
- Methodological Answer : this compound’s synthesis involves alkylation and condensation reactions to form its pyridine-derived structure. Key steps include:
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Alkylation : Reacting pyridine derivatives with octyl halides to introduce the octyl chains .
-
Characterization : Use nuclear magnetic resonance (NMR) to confirm the imino group (N–H) and alkyl chain positions. Mass spectrometry (MS) validates the molecular weight (318.54 g/mol) .
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Purity Assessment : High-performance liquid chromatography (HPLC) with UV detection at 254 nm ensures >95% purity, as per FDA guidelines for active pharmaceutical ingredients .
Data Table : Key Properties of this compound
Property Value Source Molecular Formula C₂₁H₃₈N₂ CAS Number 103923-27-9 SMILES Notation N1(CCCCCCCC)CC/C(=N/CCCCCCCC) Regulatory Status FDA-regulated (S6ON6743TM)
Q. How does this compound exert its anti-infective mechanism at the molecular level?
- Methodological Answer : this compound disrupts bacterial cell membranes via cationic interactions.
- Experimental Design : Use in vitro assays with Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Measure minimum inhibitory concentration (MIC) using broth microdilution .
- Mechanistic Studies : Fluorescence microscopy with membrane-specific dyes (e.g., propidium iodide) to visualize membrane disruption .
Advanced Research Questions
Q. How can researchers design a robust in vivo study to evaluate this compound’s efficacy while addressing contradictions in existing in vitro data?
- Methodological Answer : Apply the PICOT framework to structure the study:
- Population (P) : Murine models with subcutaneous infections.
- Intervention (I) : this compound (dose range: 10–50 mg/kg).
- Comparison (C) : Standard antibiotics (e.g., vancomycin).
- Outcome (O) : Bacterial load reduction (log₁₀ CFU/mL).
- Time (T) : 7-day treatment .
Q. What statistical approaches resolve conflicting data on this compound’s cytotoxicity in mammalian cells?
- Methodological Answer :
- Meta-Analysis : Aggregate data from independent studies (e.g., IC₅₀ values) using random-effects models to account for heterogeneity .
- Confounding Variables : Control for cell line variability (e.g., HEK293 vs. HepG2) and assay conditions (e.g., exposure time) via multivariate regression .
Q. How can researchers optimize this compound’s stability in aqueous formulations for long-term storage?
- Methodological Answer :
- Degradation Pathways : Use accelerated stability testing (40°C/75% RH for 6 months) with HPLC-MS to identify hydrolysis products .
- Stabilization Strategies : Add antioxidants (e.g., ascorbic acid) or lyophilize this compound with cyclodextrins to enhance shelf life .
Q. What hybrid analytical techniques validate this compound’s structural integrity in complex biological matrices?
- Methodological Answer :
- LC-MS/MS : Quantify this compound in plasma with a limit of detection (LOD) of 0.1 ng/mL .
- NMR Coupled with DOSY : Confirm molecular aggregation states in serum .
Q. Evaluating Research Quality
Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) assess this compound research questions?
- Methodological Answer :
-
Feasibility : Ensure access to controlled substances (FDA approval for animal studies) .
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Novelty : Compare this compound’s dual alkyl chain structure to mono-alkyl analogs .
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Ethical Compliance : Adhere to IACUC protocols for infection models .
Data Table : FINER Criteria Application
Criterion Application Example Feasible Use commercially available this compound (≥95% purity) Novel Investigate synergies with β-lactam antibiotics Ethical Minimize animal cohorts via power analysis
Properties
IUPAC Name |
N,1-dioctylpyridin-4-imine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H38N2/c1-3-5-7-9-11-13-17-22-21-15-19-23(20-16-21)18-14-12-10-8-6-4-2/h15-16,19-20H,3-14,17-18H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGTPDNXJDCPXAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN=C1C=CN(C=C1)CCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H38N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90146143 | |
Record name | Pirtenidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90146143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103923-27-9 | |
Record name | N-(1-Octyl-4(1H)-pyridinylidene)-1-octanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=103923-27-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pirtenidine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103923279 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pirtenidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90146143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PIRTENIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S6ON6743TM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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